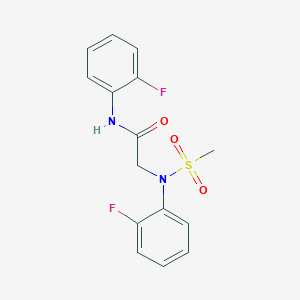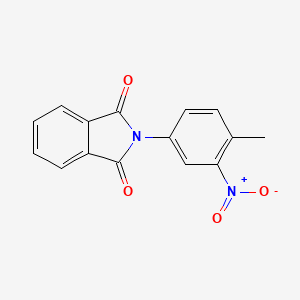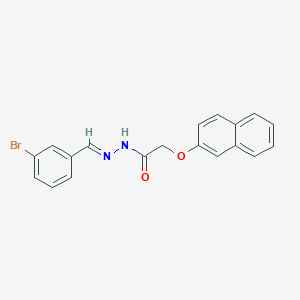![molecular formula C12H11F3N4O2 B5568962 ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)
ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are used in various fields, including pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) was synthesized in an iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate .Molecular Structure Analysis
The structure of similar compounds has been verified using various spectro-analytical techniques such as FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . Further confirmation of the structure has been established on the basis of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of existing ones. The exact reactions would depend on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index of 3-(Trifluoromethyl)phenol were determined .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and characterization of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide derivatives were explored, showing promising antimicrobial activity. Key compounds exhibited significant antibacterial and antifungal effects, indicating the potential for developing new antimicrobial agents (Mohite & Bhaskar, 2010).
Synthesis of Heterocyclic Compounds
Research into the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation to produce ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates and their acetic acids via hydrolysis demonstrates a method for creating heterocyclic compounds with potential for anti-inflammatory and analgesic activities (Janda, 2001).
Structural Analysis
A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided detailed structural analysis through X-ray diffraction, offering insights into molecular geometry and electronic structure. This foundational knowledge supports the design of new compounds with specific properties (Viveka et al., 2016).
Corrosion Inhibition
Novel ecological triazole derivative corrosion inhibitors for mild steel in acidic environments were investigated, showcasing the potential of such compounds in protecting metals from corrosion. The study highlighted the inhibitors' efficiency and adsorption properties, contributing to materials science (Nahlé et al., 2021).
Chemical Synthesis and Cancer Research
The synthesis pathways avoiding the use of hazardous chemicals for producing key intermediates in cancer treatment drugs were outlined, emphasizing safer production methods for pharmaceuticals (Wang, Stevens, & Thomson, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-10(20)7-19-17-11(16-18-19)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZDUUHYPWUQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)
![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
